2-Chloro-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide

Description

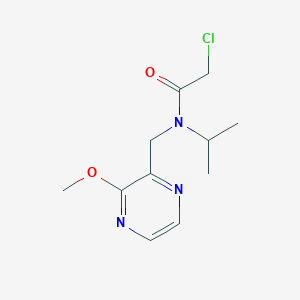

2-Chloro-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom, an isopropyl group, and a 3-methoxy-pyrazine methyl moiety. This compound belongs to a broader class of N-substituted chloroacetamides, which are widely studied for their applications in agrochemicals and pharmaceuticals due to their structural versatility and bioactivity . The pyrazine ring, a nitrogen-containing heterocycle, introduces unique electronic and steric properties that may influence reactivity, solubility, and biological interactions compared to phenyl or thiophene-based analogs .

Properties

IUPAC Name |

2-chloro-N-[(3-methoxypyrazin-2-yl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O2/c1-8(2)15(10(16)6-12)7-9-11(17-3)14-5-4-13-9/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBXIVCCSJYLRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=NC=CN=C1OC)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and case studies.

The synthesis of this compound typically involves the reaction of 2-chloroacetamide with 3-methoxy-2-pyrazinecarboxaldehyde under basic conditions, often utilizing solvents like ethanol or methanol. The reaction may require heating to enhance yield and purity.

Chemical Structure

The molecular structure of the compound includes:

- Chloro Group : Imparts electrophilic character.

- Methoxy Group : Enhances solubility and may influence biological activity.

- Pyrazine Ring : Contributes to potential interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that similar pyrazine derivatives possess significant antibacterial properties. For instance, compounds with structural similarities have demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Example A | E. coli | 5.0 |

| Example B | S. aureus | 3.0 |

Anticancer Activity

Recent investigations into pyrazine derivatives reveal their potential as anticancer agents. For example, related compounds have been tested against several cancer cell lines, showing promising cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These findings suggest that modifications in the chemical structure can significantly influence the compound's efficacy against cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The chloro and methoxy groups likely facilitate binding to enzymes or receptors, influencing various biochemical pathways. For example, similar compounds have been shown to inhibit fatty acid synthesis in bacteria by targeting specific enzymes .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of pyrazine derivatives, including those structurally related to this compound. Results indicated strong inhibition against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential for therapeutic applications in treating infections.

- Cytotoxicity Against Cancer Cells : Another research effort focused on the cytotoxic effects of pyrazine derivatives on human cancer cell lines. The study found that certain modifications led to enhanced activity against MCF7 breast cancer cells, suggesting that further exploration of this compound could reveal new anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of structurally related chloroacetamides highlights key differences in substituents, applications, and pharmacological profiles. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives

Key Findings

Structural Influence on Bioactivity: The pyrazine ring in the target compound differentiates it from phenyl or thiophene-based analogs (e.g., alachlor, dimethenamid). Methoxy groups (e.g., in the target compound and 3-methoxybenzyl analogs) contribute to lipophilicity, affecting membrane permeability and bioavailability .

Agrochemical Applications :

- Chloroacetamides like alachlor and pretilachlor are widely used as pre-emergent herbicides due to their inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants . The target compound’s pyrazine moiety may offer alternative modes of action or improved selectivity.

Antimicrobial Potential: Compounds with sulfonyl-piperazine substituents (e.g., compound 47 in ) exhibit strong antimicrobial activity. The absence of such groups in the target compound suggests its primary applications may differ, though the pyrazine ring could confer niche antifungal or antibacterial properties .

Synthetic Pathways :

- The synthesis of chloroacetamides typically involves chloroacetylation of amines (e.g., ). For the target compound, introducing the pyrazine group likely requires specialized intermediates, such as 3-methoxy-pyrazine-2-carbaldehyde, followed by reductive amination or nucleophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.